molecular formula C9H10N2O3 B261523 N-(3-methyl-2-nitrophenyl)acetamide

N-(3-methyl-2-nitrophenyl)acetamide

Cat. No.: B261523
M. Wt: 194.19 g/mol
InChI Key: NBOKOFYPQJRBDN-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a nitro group (-NO₂) at the ortho (C2) position and a methyl group (-CH₃) at the meta (C3) position. The acetamide functional group (-NH-CO-CH₃) is attached to the nitrogen atom of the substituted phenyl ring.

Key Data (inferred from and structural analogs):

  • Molecular Formula: C₉H₁₀N₂O₃
  • Molecular Weight: ~194.2 g/mol
  • Substituents: Ortho-nitro, meta-methyl.
  • Synthesis: Likely involves acetylation of 3-methyl-2-nitroaniline or similar intermediates, akin to methods used for chloro-substituted acetamides (e.g., column chromatography and spectral validation in ).

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-(3-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12)

InChI Key

NBOKOFYPQJRBDN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Nitrophenyl)acetamide (CAS 122-28-1)

Molecular Formula : C₈H₈N₂O₃
Molecular Weight : 180.16 g/mol
Substituents : Meta-nitro group.

  • Structural Differences : The nitro group is positioned at the meta (C3) site rather than ortho (C2).
  • Impact of Substituent Position :
    • Electronic Effects : The meta-nitro group is a strong electron-withdrawing substituent, reducing electron density on the phenyl ring compared to the ortho-nitro derivative. This alters reactivity in electrophilic substitution reactions .
    • Crystallography : Meta-substituted acetamides (e.g., N-(3-methylphenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to steric and electronic interactions (). Ortho-nitro groups may introduce greater steric hindrance, affecting solubility and melting points.

N-(2-Nitrophenyl)-2,2,2-trichloro-acetamide (2NPTCA)

Molecular Formula : C₈H₅Cl₃N₂O₃
Molecular Weight : ~287.5 g/mol
Substituents : Ortho-nitro and trichloro-acetamide (-NH-CO-CCl₃).

  • Functional Group Comparison : The trichloro-acetamide group enhances electronegativity and steric bulk compared to the simple acetamide in the target compound.
  • Crystal Structure : Trichloro-acetamides with ortho-substituents often exhibit asymmetric unit variations (e.g., two molecules per unit in some cases, ), suggesting that the target compound’s methyl group may influence packing efficiency differently than chlorine atoms.

N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide (CAS 299950-82-6)

Molecular Formula: C₁₆H₁₅ClN₂O₂ Molecular Weight: ~302.8 g/mol Substituents: Ortho-chloro, meta-methyl on the phenyl ring, with an additional phenoxy group.

  • Biological Relevance: Phenoxy acetamides are frequently explored for pharmacological activities (e.g., anti-cancer and anti-microbial, ).

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
N-(3-Methyl-2-nitrophenyl)acetamide C₉H₁₀N₂O₃ 194.2 Ortho-NO₂, meta-CH₃, -NH-CO-CH₃ Potential intermediate in organic synthesis
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Meta-NO₂, -NH-CO-CH₃ Reference compound for crystallography
2NPTCA C₈H₅Cl₃N₂O₃ 287.5 Ortho-NO₂, -NH-CO-CCl₃ Studied for solid-state geometry effects
N-(3-Chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide C₁₆H₁₅ClN₂O₂ 302.8 Ortho-Cl, meta-CH₃, phenoxy linker Explored for pharmacological activities

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Methyl groups (electron-donating) may counteract this effect slightly in the target compound. Trichloro-acetamide derivatives (e.g., 2NPTCA) exhibit higher molecular weights and lower solubility due to increased hydrophobicity .

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